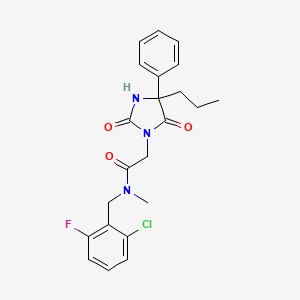

Rtt109 inhibitor 1

Description

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN3O3/c1-3-12-22(15-8-5-4-6-9-15)20(29)27(21(30)25-22)14-19(28)26(2)13-16-17(23)10-7-11-18(16)24/h4-11H,3,12-14H2,1-2H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOOCPLGHJKLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(=O)N(C(=O)N1)CC(=O)N(C)CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rtt109 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fungal-specific histone acetyltransferase Rtt109, its mechanism of action, and the mode of inhibition by a novel small molecule inhibitor. The document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the core pathways and mechanisms.

Introduction to Rtt109: A Fungal-Specific Histone Acetyltransferase

Rtt109 is a histone acetyltransferase (HAT) found exclusively in fungi, playing a crucial role in maintaining genomic integrity through the acetylation of histone H3.[1][2] Its activity is central to DNA replication, repair-coupled nucleosome assembly, and responding to genotoxic stress.[1][3][4] The absence of Rtt109 in mammalian cells makes it a compelling and specific target for novel antifungal therapeutics.[5]

Rtt109's primary substrates are specific lysine (B10760008) residues on histone H3. A unique feature of Rtt109 is its dependence on histone chaperones, primarily Asf1 (Anti-silencing function 1) and Vps75 (Vacuolar protein sorting 75), which not only stimulate its catalytic activity by approximately 100 to 200-fold but also dictate its substrate specificity.[1][6]

-

Rtt109-Asf1 Complex: This complex is responsible for the acetylation of lysine 56 on histone H3 (H3K56ac).[1][4] This modification is critical for the assembly of newly synthesized histones onto DNA during S-phase and for surviving DNA damage.[3][4]

-

Rtt109-Vps75 Complex: This complex primarily acetylates lysines 9 and 27 on the N-terminal tail of histone H3 (H3K9ac, H3K27ac).[1][7] Vps75 also serves to stabilize the Rtt109 protein.[7][8]

Furthermore, Rtt109 activity is regulated by intramolecular auto-acetylation at lysine 290 (K290). This modification is essential for full HAT activity as it increases the binding affinity for the acetyl-CoA substrate and enhances the rate of acetyl transfer.[6]

The Catalytic Mechanism of Rtt109

Kinetic studies have revealed that the Rtt109-Vps75 complex follows a sequential kinetic mechanism.[9][10] This involves the formation of a ternary intermediate complex, where both the acetyl-CoA and the histone H3 substrates bind to the enzyme complex before the catalytic transfer of the acetyl group occurs.[9][10] The chemical attack by the substrate lysine on the bound acetyl-CoA is the rate-limiting step of the reaction.[10]

A Novel Small Molecule Inhibitor of Rtt109

Through a high-throughput chemical screen of over 300,000 compounds, a specific small molecule inhibitor of Rtt109 was discovered (referred to as "Compound 1").[5][9][11] This compound has emerged as a valuable tool for studying Rtt109 function and as a lead for antifungal drug development.

Mechanism of Action: The inhibitor displays a tight-binding, uncompetitive mechanism of action .[5][9][11] Key characteristics of its inhibitory activity include:

-

Chaperone Independence: It inhibits Rtt109's activity regardless of whether it is activated by the Asf1 or Vps75 chaperone.[5] This suggests the inhibitor does not act by disrupting the Rtt109-chaperone interaction.

-

Uncompetitive Inhibition: The inhibitor is not competitive with either the acetyl-CoA or the histone substrate.[5] This mode of inhibition implies that the inhibitor binds to the enzyme-substrate (ternary) complex, rather than to the free enzyme.

-

High Specificity: A crucial feature of this inhibitor is its specificity for Rtt109. It does not inhibit the activity of the structurally related human HAT, p300, highlighting its potential for low toxicity in mammalian systems.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to Rtt109 activity and its inhibition.

Table 1: Rtt109 Kinetic and Binding Parameters

| Parameter | Value | Complex/Condition | Reference |

| Kd (Binding Affinity) | 10 ± 2 nM | Rtt109-Vps75 | [10] |

| Activity Stimulation | ~100 to 200-fold | By Vps75 or Asf1 | [1][6] |

Table 2: Inhibitor Activity Profile ("Compound 1")

| Parameter | Value | Target/Condition | Reference |

| IC50 | ~56 nM | Rtt109-Vps75 (with 50 nM enzyme) | [5] |

| Inhibition | Comparable to Rtt109-Vps75 | Rtt109/Asf1 | [5] |

| Inhibition | No significant inhibition | Human p300 HAT | [5] |

Experimental Protocols

A. Histone Acetyltransferase (HAT) Assay Protocol (Filter Binding Method)

This protocol is based on the methodology used for assessing Rtt109 activity.[6]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris (pH 7.5) and 1 mM DTT.

-

Component Addition: In a reaction tube at 25 °C, add the following components in order:

-

Rtt109-Vps75 enzyme complex.

-

Histone substrate (e.g., full-length H3 or a specific H3 peptide).

-

Radiolabeled [3H]acetyl-CoA.

-

-

Incubation: Incubate the reaction mixture to allow the acetyl-transfer reaction to proceed.

-

Reaction Quenching: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

-

Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]acetyl-CoA.

-

Scintillation Counting: Air-dry the filter paper and measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the HAT activity.

B. High-Throughput Screening (HTS) Protocol for Rtt109 Inhibitors

This protocol outlines the key steps used in the discovery of Compound 1.[5]

-

Assay Principle: The primary screen detects the production of coenzyme A (CoA-SH), a product of the HAT reaction, using a sulfhydryl-reactive fluorescent probe (e.g., ThioGlo1) or Ellman's reagent (DTNB).

-

Plate Preparation: Dispense the test compounds from a chemical library into 1536-well microplates at a final concentration (e.g., 25 µM).

-

Enzyme and Substrate Addition: Add the recombinant Rtt109-Vps75 enzyme complex and the histone H3 peptide substrate to the wells.

-

Reaction Initiation: Start the reaction by adding acetyl-CoA.

-

Incubation: Allow the enzymatic reaction to proceed for a defined period.

-

Detection: Add the detection reagent (e.g., ThioGlo1 or DTNB) and measure the resulting signal (fluorescence or absorbance) using a plate reader. A decrease in signal compared to control wells (containing DMSO instead of a compound) indicates potential inhibition.

-

Hit Confirmation: Primary hits are re-tested in dose-response assays to determine their IC50 values.

-

Counter-screens: Confirmed hits are tested against a related but distinct enzyme (e.g., human p300) to assess specificity and rule out non-specific inhibitors.

Visualizations: Pathways and Mechanisms

Diagram 1: Rtt109 Signaling Pathway and Substrate Specificity

Caption: Rtt109 activity is directed by chaperones Asf1 and Vps75.

Diagram 2: Uncompetitive Inhibition Mechanism of Rtt109

Caption: Inhibitor binds only to the enzyme-substrate (ES) complex.

Diagram 3: High-Throughput Screening (HTS) Workflow

Caption: Workflow for identifying specific Rtt109 inhibitors.

References

- 1. Understanding Histone Acetyltransferase Rtt109 Structure and Function: how many chaperones does it take? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Acetyltransferase Rtt109 Regulates Development, Morphogenesis, and Citrinin Biosynthesis in Monascus purpureus | MDPI [mdpi.com]

- 3. RTT109 | SGD [yeastgenome.org]

- 4. Yeast Rtt109 promotes genome stability by acetylating histone H3 on lysine 56 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule inhibitor of fungal histone acetyltransferase Rtt109 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autoacetylation of the Histone Acetyltransferase Rtt109 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chaperone control of the activity and specificity of the histone H3 acetyltransferase Rtt109. | BioGRID [thebiogrid.org]

- 9. daneshyari.com [daneshyari.com]

- 10. Kinetic mechanism of histone acetyltransferase and chaperone complex, Rtt109-Vps75 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A small molecule inhibitor of fungal histone acetyltransferase Rtt109 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Rtt109 Inhibition: A Technical Guide to the Discovery and Development of a Novel Antifungal Target

A deep dive into the discovery, characterization, and future prospects of Rtt109 inhibitors, offering a comprehensive resource for researchers in mycology, epigenetics, and antifungal drug development.

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the fungal-specific histone acetyltransferase Rtt109 has emerged as a promising target. Rtt109 plays a critical role in fungal physiology, particularly in the acetylation of histone H3 at lysine (B10760008) 56 (H3K56), a modification essential for genome stability and pathogenesis.[1][2] Crucially, Rtt109 lacks a close homolog in humans, suggesting that its inhibition could offer a selective and minimally toxic antifungal approach.[3][4] This technical guide provides an in-depth overview of the discovery and development of the first potent and specific small-molecule inhibitor of Rtt109, designated as Compound 1.

Discovery of the First Rtt109 Inhibitor: A High-Throughput Screening Campaign

The journey to identify the first Rtt109 inhibitor began with a large-scale high-throughput screening (HTS) campaign that assayed over 300,000 small molecules.[1][2] The primary screen utilized a robust, cell-free fluorometric assay designed to detect the inhibition of Rtt109-Vps75-catalyzed histone acetylation.[3]

The HTS assay is based on the quantification of coenzyme A (CoA), a byproduct of the histone acetylation reaction. The free thiol group of CoA reacts with the fluorogenic probe 7-diethylamino-3-(4′-maleimidyl-phenyl)-4-methylcoumarin (CPM), producing a fluorescent signal that is directly proportional to Rtt109 activity.[3] This assay design, incorporating the Rtt109-Vps75 enzyme complex and the Asf1-H3-H4 substrate complex, mimics the physiological context of Rtt109 activity.[3]

From the initial screen, a single compound, N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide, hereafter referred to as Compound 1 , emerged as a potent and specific inhibitor of Rtt109.[1]

Quantitative Data Summary

The inhibitory activity of Compound 1 and its analogs, along with other reported Rtt109 inhibitors, is summarized in the table below. This data provides a comparative overview of their potency.

| Compound | IC50 (nM) | Assay Type | Notes | Reference |

| Compound 1 | 56 ± 1.3 | Rtt109-Vps75 enzymatic assay (ThioGlo1) | Potent, specific, tight-binding, and uncompetitive inhibitor. | [1] |

| Garcinol | 2,700 ± 720 | PjRtt109 enzymatic assay | A natural product with broad HAT inhibitory activity. | [5] |

| Compound 1 | 4,300 ± 3,900 | PjRtt109 enzymatic assay | Activity against Pneumocystis jirovecii Rtt109. | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of Rtt109 inhibitors.

High-Throughput Screening (HTS) Protocol for Rtt109-Vps75 Inhibition

This protocol is adapted from the primary screen used to identify Compound 1.[1][3]

Principle: The assay quantifies the production of Coenzyme A (CoA-SH) using the thiol-reactive fluorescent probe ThioGlo1.

Materials:

-

Rtt109-Vps75 complex

-

Histone H3 peptide (N-terminal 21 amino acids)

-

Acetyl-Coenzyme A (Ac-CoA)

-

ThioGlo1 (fluorescent probe)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.1 mM EDTA, and 0.1 mg/mL BSA

-

1536-well plates

-

Test compounds dissolved in DMSO

Procedure:

-

Add 50 nM of the Rtt109-Vps75 enzyme complex to each well of a 1536-well plate.

-

Add test compounds to a final concentration of 25 µM. For dose-response curves, perform serial dilutions.

-

Pre-incubate the enzyme and compounds for 5 minutes at 30°C.

-

Initiate the reaction by adding 15 µM of the H3n21 peptide substrate and 30 µM of Ac-CoA.

-

Allow the reaction to proceed for a set time, typically within the linear range of the reaction.

-

Stop the reaction and measure the amount of CoA produced by adding ThioGlo1.

-

Read the fluorescence at an appropriate excitation/emission wavelength.

-

Calculate the percent inhibition relative to DMSO controls.

Anti-H3K56ac ELISA for Rtt109 Activity

This enzyme-linked immunosorbent assay (ELISA) provides an orthogonal method to confirm the inhibition of H3K56 acetylation.[1]

Principle: This assay uses a specific antibody to detect the level of acetylated H3K56.

Materials:

-

Rtt109, Vps75, and Asf1N proteins

-

(H3-H4)2 tetramers

-

Acetyl-Coenzyme A (Ac-CoA)

-

Anti-H3K56ac antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

96-well plates

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Stop Solution (e.g., 1 M H2SO4)

Procedure:

-

Coat a 96-well plate with (H3-H4)2 tetramers.

-

Block the plate to prevent non-specific binding.

-

In a separate tube, pre-incubate 50 nM Rtt109, 50 nM Vps75 or 400 nM Asf1N, and the test compound (e.g., 500 nM Compound 1) for 5 minutes.

-

Add the enzyme-inhibitor mixture and 15 µM Ac-CoA to the histone-coated wells.

-

Incubate for 30 minutes at 30°C to allow the acetylation reaction to occur.

-

Wash the plate to remove the reaction components.

-

Add the anti-H3K56ac primary antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the TMB substrate.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

Kinetic Analysis of Rtt109 Inhibition

Kinetic studies are crucial for elucidating the mechanism of inhibition.[1]

Procedure:

-

Perform the ThioGlo1-based HAT assay as described above.

-

To determine the mode of inhibition with respect to the histone substrate, vary the concentration of the H3n21 peptide while keeping the Ac-CoA concentration constant, in the presence of different fixed concentrations of the inhibitor.

-

To determine the mode of inhibition with respect to Ac-CoA, vary the Ac-CoA concentration while keeping the H3n21 peptide concentration constant, in the presence of different fixed concentrations of the inhibitor.

-

Measure the initial reaction rates for each condition.

-

Analyze the data using Lineweaver-Burk or other suitable kinetic plots to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Visualizing the Rtt109 Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving Rtt109 and the experimental workflow for inhibitor discovery.

Caption: Rtt109 signaling pathway in response to DNA damage.

Caption: Experimental workflow for Rtt109 inhibitor discovery.

Challenges and Future Directions

Despite the promising in vitro activity of Compound 1, it did not exhibit significant in vivo efficacy in fungal cell-based assays.[1] This lack of cellular activity could be attributed to several factors, including poor cell permeability, rapid metabolism, or efficient efflux by fungal multidrug resistance pumps.[1]

The initial structure-activity relationship (SAR) studies on Compound 1 revealed that even minor structural modifications led to a significant loss of inhibitory activity, suggesting a very specific binding mode.[1]

The discovery of Compound 1 has validated Rtt109 as a druggable target and provides a critical starting point for the development of novel antifungal agents. Future efforts should focus on:

-

Medicinal Chemistry Optimization: Improving the physicochemical properties of Compound 1 to enhance its cellular permeability and metabolic stability while retaining its potent inhibitory activity.

-

Exploration of New Chemical Scaffolds: Discovering novel chemical series of Rtt109 inhibitors with different mechanisms of action.

-

Development of Robust Cellular Assays: Establishing reliable cellular target engagement and efficacy assays to guide the optimization of lead compounds.

References

- 1. A small molecule inhibitor of fungal histone acetyltransferase Rtt109 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of fungal histone acetyltransferase Rtt109 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Cell-Free Fluorometric High-Throughput Screen for Inhibitors of Rtt109-Catalyzed Histone Acetylation | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Function of Rtt109 Histone Acetyltransferase

Executive Summary

Rtt109 is a fungal-specific histone acetyltransferase (HAT) that plays a pivotal role in maintaining genome integrity through the acetylation of histone H3.[1][2][3] Unlike many other HATs, Rtt109's catalytic activity is critically dependent on its interaction with one of two histone chaperones: Asf1 (Anti-silencing function 1) or Vps75 (Vacuolar protein sorting-associated protein 75).[1][4][5] This chaperone-mediated activation imparts substrate specificity, directing Rtt109 to acetylate different lysine (B10760008) residues on histone H3, which in turn facilitates distinct downstream cellular processes. The Rtt109-Asf1 complex is primarily responsible for the acetylation of lysine 56 on histone H3 (H3K56ac), a modification crucial for replication-coupled nucleosome assembly and the DNA damage response.[2][3][6] In contrast, the Rtt109-Vps75 complex primarily targets lysines 9 and 27 on the H3 tail (H3K9ac and H3K27ac).[1][7] Given its absence in humans and its essential role in the survival of pathogenic fungi under genotoxic stress, Rtt109 presents a promising target for the development of novel antifungal therapeutics.[5][8] This document provides a comprehensive overview of the biological functions of Rtt109, including its enzymatic kinetics, regulatory pathways, and impact on genome stability, supplemented with detailed experimental protocols for its study.

Introduction to Rtt109 Histone Acetyltransferase

Fungal-Specific Acetyltransferase

Rtt109, also known as KAT11 (Lysine Acetyltransferase 11), is a unique histone acetyltransferase found exclusively in fungi.[1][9] It shares no significant sequence homology with other known HAT families but exhibits structural similarity to the p300/CBP family of HATs in metazoans.[1][10] This fungal-specific nature makes Rtt109 an attractive target for antifungal drug development, as inhibitors would be expected to have minimal off-target effects in humans.[8][10]

Role in Chromatin Dynamics and Genome Integrity

Rtt109 is a key regulator of chromatin dynamics and plays a critical role in maintaining genome stability.[2][3][9] It catalyzes the transfer of an acetyl group from acetyl-CoA to specific lysine residues on histone H3.[1][11] These acetylation events are crucial for several DNA-dependent processes, including:

-

DNA Replication-Coupled Nucleosome Assembly: Acetylation of newly synthesized histones by Rtt109 is essential for their proper deposition onto DNA during S-phase.[6][9]

-

DNA Damage Response: Rtt109-mediated acetylation is required for cell survival in the presence of DNA damaging agents and for the repair of DNA lesions.[2][3][11]

-

Genome Stability: Loss of Rtt109 function leads to increased genomic instability, including elevated rates of spontaneous chromosome breaks, gross chromosomal rearrangements, and repeat contractions.[2][12][13]

Core Biological Functions of Rtt109

Histone H3 Acetylation

Rtt109 acetylates multiple lysine residues on histone H3, with the primary targets being K9, K27, and K56.[1][9] In Saccharomyces cerevisiae, Rtt109 and Gcn5 are the two main histone acetyltransferases responsible for H3K9 acetylation.[7] The acetylation of these specific residues has distinct functional consequences.

Regulation by Histone Chaperones: Asf1 and Vps75

A hallmark of Rtt109 is its strict dependence on the histone chaperones Asf1 and Vps75 for its catalytic activity.[1][4][5] These chaperones not only enhance Rtt109's enzymatic activity by approximately 100-fold but also dictate its substrate specificity.[14]

-

Rtt109-Asf1: The interaction with Asf1 directs Rtt109 to acetylate H3K56.[1][2][3] This modification is critical for the DNA damage response and genome stability.[2][3]

-

Rtt109-Vps75: In complex with Vps75, Rtt109 primarily acetylates H3K9 and H3K27.[1][7] Vps75 also plays a role in stabilizing the Rtt109 protein.[7]

Role in DNA Replication and Repair

Acetylation of H3K56 by Rtt109-Asf1 is tightly linked to the S-phase of the cell cycle and is crucial for the response to replication stress.[2][6][11] Cells lacking Rtt109 or Asf1, and consequently H3K56ac, are hypersensitive to DNA damaging agents that cause replication fork stalling, such as hydroxyurea (B1673989) (HU) and methyl methanesulfonate (B1217627) (MMS).[2][11] This acetylation mark is thought to facilitate the repair of DNA lesions that arise during replication.[2][3]

Maintenance of Genome Stability

The importance of Rtt109 in maintaining genome stability is underscored by the phenotypes of rtt109Δ mutant cells. These cells exhibit a significant increase in the rate of gross chromosomal rearrangements (GCRs) and show a hyper-recombination phenotype.[12] Furthermore, the absence of Rtt109 leads to an increased frequency of contractions in CAG/CTG trinucleotide repeats, highlighting its role in preventing repeat instability.[13]

R-Loop Homeostasis

Recent studies have implicated Rtt109 in the regulation of R-loop homeostasis.[14][15] R-loops are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. Rtt109 helps prevent the accumulation of these structures, which can otherwise lead to replication stress and DNA damage.[14][15] It achieves this through the acetylation of H3K14 and H3K23, which prevents DNA-RNA hybridization, and by promoting the repair of R-loop-induced DNA breaks via acetylation of H3K14 and H3K56.[15][16]

Quantitative Analysis of Rtt109 Function

Enzyme Kinetics

The catalytic activity of Rtt109 is dramatically stimulated by its chaperone partners. The histone chaperone Vps75 can activate Rtt109 by over 250-fold through an increase in the rate of acetyl transfer.[17]

| Rtt109 Complex | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Rtt109-Vps75 | Acetyl-CoA | - | 0.3 ± 0.1 | 3.9 ± 0.5 x 10⁵ | [15] |

| Rtt109-Vps75 | H3 peptide | 0.11 ± 0.01 | 112 ± 11 | 9.8 ± 0.9 x 10² | [15] |

| Rtt109-Vps75 | H3-H4 | 0.41 ± 0.02 | 1.4 ± 0.4 | - | [4][17] |

| Rtt109 (unactivated) | H3 | 2.3 ± 0.7 x 10⁻³ | - | - | [17] |

Binding Affinities

The interactions between Rtt109, its chaperones, and histone substrates have been characterized by measuring their binding affinities (Kd).

| Interacting Proteins | Kd | Method | Reference(s) |

| Rtt109-Vps75 | 13 ± 3 nM | Kinetic Analysis | [4] |

| Rtt109-Vps75 + Acetyl-CoA | 1.4 ± 0.3 µM | Isothermal Titration Calorimetry | [15] |

| Rtt109 + (H3-H4)₂ | 150 nM | Fluorescence | [18] |

| Vps75 + (H3-H4)₂ | Low nanomolar | Fluorescence | [18] |

| Asf1 + H3-H4 | ~10 nM | Not specified | [19] |

| Rtt109 C-terminus + Asf1 | 7.63 ± 1.31 µM | Microscale Thermophoresis | [3] |

| Rtt109-Vps75 + Asf1 | 42.7 ± 1.27 µM | Microscale Thermophoresis | [3] |

Impact on Genome Stability

Deletion of RTT109 has a quantifiable impact on genome stability in Saccharomyces cerevisiae.

| Strain | Genome Instability Metric | Fold Increase vs. Wild-Type | Reference(s) |

| rtt109Δ | Gross Chromosomal Rearrangements (GCRs) | ~9-fold | [12] |

| rtt109Δ | CAG-85 Repeat Contractions | 3.3-fold (36% vs 11%) | [13] |

| asf1Δ | CAG-85 Repeat Contractions | ~2-fold | [13] |

Signaling and Regulatory Pathways

Rtt109-Asf1 Pathway for H3K56 Acetylation

The Rtt109-Asf1 pathway is central to the cellular response to DNA damage and replication stress. Asf1 presents the H3-H4 dimer to Rtt109, enabling the specific acetylation of H3K56. This modification is then recognized by downstream factors involved in chromatin assembly and DNA repair.

Rtt109-Vps75 Pathway for H3K9/K27 Acetylation

The Rtt109-Vps75 complex contributes to the acetylation of the N-terminal tail of histone H3. This pathway is involved in processes that are still being fully elucidated but are distinct from the primary DNA damage response role of the Asf1-mediated pathway.

References

- 1. epigenome-noe.net [epigenome-noe.net]

- 2. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural characterization of the Asf1–Rtt109 interaction and its role in histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic activation of histone acetyltransferase Rtt109 by a histone chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - CA [thermofisher.com]

- 10. library.search.gonzaga.edu [library.search.gonzaga.edu]

- 11. Chaperone Control of the Activity and Specificity of the Histone H3 Acetyltransferase Rtt109 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Yeast Rtt109 promotes genome stability by acetylating histone H3 on lysine 56 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Rtt109 histone acetyltransferase facilitates error-free replication to prevent CAG/CTG repeat contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding Histone Acetyltransferase Rtt109 Structure and Function: how many chaperones does it take? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic mechanism of histone acetyltransferase and chaperone complex, Rtt109-Vps75 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. Histone chaperone specificity in Rtt109 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Utilizing Targeted Mass Spectrometry to Demonstrate Asf1-Dependent Increases in Residue Specificity for Rtt109-Vps75 Mediated Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Rtt109 Inhibition: A Technical Guide to the Action of Compound 1

For Immediate Release

This technical guide provides an in-depth analysis of the structural basis for the inhibition of the fungal histone acetyltransferase Rtt109 by a promising small molecule, Compound 1. Rtt109 is a critical enzyme for fungal viability and pathogenesis, making it a compelling target for novel antifungal therapies.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of Compound 1's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to Rtt109: A Fungal-Specific Histone Acetyltransferase

Rtt109 is the exclusive enzyme responsible for the acetylation of histone H3 at lysine (B10760008) 56 (H3K56) in fungi.[1][2][3] This post-translational modification is crucial for maintaining genomic stability, particularly during DNA replication and repair.[5] The absence of Rtt109 activity renders fungal cells highly susceptible to DNA damaging agents and curtails their pathogenic capabilities.[1][2][3] Unlike many other histone acetyltransferases (HATs), Rtt109's activity is uniquely dependent on its association with histone chaperones, primarily Asf1 and Vps75.[6][7][8] These chaperones not only activate Rtt109 but also influence its substrate specificity.[7][8] The structural and functional divergence of Rtt109 from its closest human homolog, p300/CBP, presents a strategic advantage for the development of selective antifungal agents.[9]

Discovery and Characterization of Compound 1

Compound 1 was identified through a high-throughput chemical screen of over 300,000 small molecules as a specific inhibitor of Rtt109.[1][2][3] Subsequent characterization revealed that Compound 1 does not inhibit other HATs, including the structurally related human p300, highlighting its specificity.[1] A key finding is that Compound 1 acts as a tight-binding, uncompetitive inhibitor of Rtt109.[1][2][3] This mode of inhibition signifies that Compound 1 preferentially binds to the Rtt109-substrate complex, rather than to the free enzyme.

Quantitative Analysis of Rtt109 Inhibition by Compound 1

The inhibitory potency of Compound 1 against Rtt109 has been quantified through various enzymatic assays. The following table summarizes the key inhibitory parameters.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | < 10 µM | Rtt109-Vps75, H3n21 peptide, 30 µM Acetyl-CoA | [1] |

| Inhibition of p300 | No significant inhibition | - | [1] |

| Inhibition of Gcn5 | No significant inhibition | - | [1] |

| Mechanism of Inhibition | Tight-binding, uncompetitive | Kinetic analysis | [1][2][3] |

Experimental Protocols

A comprehensive understanding of the research findings necessitates a detailed overview of the experimental methodologies employed.

High-Throughput Screening for Rtt109 Inhibitors:

The initial identification of Compound 1 was accomplished through a large-scale chemical library screen.

-

Enzyme and Substrates: Recombinant Rtt109-Vps75 complex was used as the enzyme source. A peptide substrate corresponding to the N-terminus of histone H3 (H3n21) and acetyl-coenzyme A (acetyl-CoA) were used as substrates.

-

Assay Principle: The release of Coenzyme A (CoA) during the acetyl-transfer reaction was quantified using a fluorometric method.

-

Screening Process: Over 300,000 compounds were tested for their ability to inhibit the Rtt109-catalyzed reaction.

-

Hit Confirmation and Specificity Testing: Initial hits were subjected to dose-response analysis to determine their IC50 values. Specificity was assessed by testing the inhibitory activity against other HATs, such as human p300 and yeast Gcn5.[1]

Histone Acetyltransferase (HAT) Activity Assay:

The inhibitory activity of Compound 1 was quantitatively measured using a continuous kinetic assay.

-

Reaction Mixture: The assay mixture contained 50 nM Rtt109-Vps75 and 15 µM H3n21 peptide in the appropriate reaction buffer.

-

Inhibitor Pre-incubation: Compound 1, dissolved in DMSO, was pre-incubated with the enzyme and histone peptide for 5 minutes at 30°C.

-

Reaction Initiation: The reaction was initiated by the addition of 30 µM acetyl-CoA.

-

Data Acquisition: The rate of CoA production was monitored continuously by measuring the fluorescence increase of a CoA-sensitive probe.[1]

Isothermal Titration Calorimetry (ITC):

While not explicitly detailed for Compound 1 in the provided search results, ITC is a standard method for characterizing the thermodynamics of binding interactions. A general protocol is as follows:

-

Sample Preparation: The protein (e.g., Rtt109-Vps75-H3/H4 complex) is placed in the ITC cell, and the ligand (Compound 1) is loaded into the injection syringe. Both are in identical buffer solutions to minimize heat of dilution effects.[10][11][12]

-

Titration: A series of small, precise injections of the ligand into the protein solution are performed.

-

Heat Measurement: The heat change associated with each injection is measured by the instrument.[12]

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[12]

Visualizing the Molecular Landscape

Rtt109 Signaling Pathway and Inhibition

The following diagram illustrates the central role of Rtt109 in histone acetylation and the point of intervention for Compound 1.

Experimental Workflow for Compound 1 Identification

The systematic process that led to the discovery and validation of Compound 1 is depicted below.

Logical Model of Uncompetitive Inhibition

Given the uncompetitive nature of Compound 1, a logical model for its interaction with Rtt109 can be proposed.

References

- 1. A small molecule inhibitor of fungal histone acetyltransferase Rtt109 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. A small molecule inhibitor of fungal histone acetyltransferase Rtt109 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitor of fungal histone acetyltransferase Rtt109. | BioGRID [thebiogrid.org]

- 5. Yeast Rtt109 promotes genome stability by acetylating histone H3 on lysine 56 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utd-ir.tdl.org [utd-ir.tdl.org]

- 7. Understanding Histone Acetyltransferase Rtt109 Structure and Function: how many chaperones does it take? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding histone acetyltransferase Rtt109 structure and function: how many chaperones does it take? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fungal Rtt109 histone acetyltransferase is an unexpected structural homolog of metazoan p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 11. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

Rtt109 Inhibitor 1: A Novel Antifungal Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery of novel antifungal agents with unique mechanisms of action. The histone acetyltransferase Rtt109, a fungal-specific enzyme crucial for pathogenesis and viability, represents a promising target for the development of a new class of antifungal therapeutics. This technical guide provides a comprehensive overview of a pioneering Rtt109 inhibitor, designated as "Rtt109 inhibitor 1," detailing its mechanism of action, biochemical and potential antifungal properties, and the experimental methodologies for its evaluation. The information presented herein is intended to empower researchers and drug development professionals in the pursuit of innovative antifungal therapies.

Introduction: The Rtt109 Antifungal Target

Rtt109 is a histone acetyltransferase (HAT) found exclusively in the fungal kingdom, where it plays a critical role in the acetylation of histone H3 at lysine (B10760008) 56 (H3K56). This modification is essential for maintaining genome stability, particularly during DNA replication and repair, and has been shown to be indispensable for the pathogenicity of clinically important fungi such as Candida albicans.[1][2] The absence of a close homolog in mammals makes Rtt109 an attractive and specific target for antifungal drug development, promising a therapeutic window with minimal host toxicity.[1]

This compound: A Profile

A high-throughput screen of over 300,000 small molecules led to the discovery of a potent and specific inhibitor of Rtt109, herein referred to as this compound.[1] This compound exhibits a tight-binding, uncompetitive inhibition mechanism against Rtt109.[1]

Mechanism of Action

Rtt109's enzymatic activity is dependent on its interaction with histone chaperones, primarily Asf1 and Vps75.[3] this compound effectively inhibits the acetyltransferase activity of Rtt109 regardless of which chaperone is present, suggesting that its mechanism is not through disruption of the Rtt109-chaperone interaction.[1] The uncompetitive inhibition pattern indicates that the inhibitor binds to the enzyme-substrate complex, locking it in an inactive state and preventing the transfer of the acetyl group to the histone substrate.

Data Presentation: Efficacy and Specificity

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay Conditions | Source |

| IC50 (Rtt109-Vps75) | 56 ± 1.3 nM | In vitro histone acetyltransferase assay with 50 nM Rtt109-Vps75, 15 µM H3n21 peptide, and 30 µM acetyl-CoA. | [1] |

| Inhibition of p300 | No significant inhibition | In vitro histone acetyltransferase assay. | [1] |

| Inhibition of Gcn5 | No significant inhibition | In vitro histone acetyltransferase assay. | [1] |

| MIC (Candida albicans) | Data not publicly available | - | - |

| MIC (Aspergillus fumigatus) | Data not publicly available | - | - |

| Cytotoxicity (Mammalian Cells) | Data not publicly available | - | - |

Note: While the in vitro enzymatic potency of this compound is well-documented, its whole-cell antifungal activity (MIC values) and its cytotoxicity against mammalian cell lines have not been reported in the public domain. Further studies are required to determine its therapeutic potential.

Signaling and Experimental Workflows

Rtt109 Signaling Pathway

The following diagram illustrates the central role of Rtt109 in the acetylation of histone H3, a critical process for fungal viability and pathogenesis.

Caption: Rtt109-mediated histone H3 acetylation pathway.

Experimental Workflow: High-Throughput Screening

The discovery of this compound was made possible through a robust high-throughput screening (HTS) campaign. The workflow for such a screen is depicted below.

Caption: High-throughput screening workflow for Rtt109 inhibitors.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from the methods used to characterize this compound.[1]

Objective: To measure the enzymatic activity of Rtt109 and assess the potency of inhibitors.

Materials:

-

Purified recombinant Rtt109-Vps75 complex

-

Histone H3 N-terminal peptide (H3n21)

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

This compound (or other test compounds)

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.1% BSA

-

Detection Reagent (e.g., a thiol-reactive fluorescent probe to detect Coenzyme A release)

-

384-well black, flat-bottom plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 50 nL of each inhibitor dilution. For control wells, add 50 nL of DMSO.

-

Add 10 µL of a solution containing 50 nM Rtt109-Vps75 and 15 µM H3n21 peptide in Assay Buffer to each well.

-

Pre-incubate the plate for 5 minutes at 30°C.

-

Initiate the reaction by adding 5 µL of 30 µM Acetyl-CoA in Assay Buffer to each well.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Read the fluorescence signal on a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.

Antifungal Susceptibility Testing (Broth Microdilution)

This is a generalized protocol based on CLSI guidelines that can be adapted to test the antifungal activity of this compound against Candida albicans.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

This compound

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom plates

-

Spectrophotometer

-

Inoculating loop and sterile saline

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the inhibitor in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a fungal inoculum by suspending several colonies of C. albicans in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the fungal suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Add 100 µL of the fungal inoculum to each well of the 96-well plate containing the inhibitor dilutions. This will bring the final volume to 200 µL.

-

Include a growth control well (no inhibitor) and a sterility control well (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection or by reading the optical density at 600 nm. The MIC is the lowest concentration of the inhibitor that causes a significant reduction in growth compared to the growth control.

Cytotoxicity Assay (Mammalian Cell Line)

This is a general protocol to assess the cytotoxicity of this compound against a mammalian cell line (e.g., HeLa or HEK293).

Objective: To determine the concentration of this compound that is toxic to mammalian cells.

Materials:

-

Mammalian cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., MTT, resazurin, or a cell-impermeant DNA dye)

-

Sterile 96-well clear-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions.

-

Include control wells with medium and DMSO only.

-

Incubate the plate for 24-72 hours in a CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence on a plate reader.

-

Calculate the percent viability for each inhibitor concentration and determine the CC50 (50% cytotoxic concentration) value.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a novel class of antifungal therapeutics. Its high potency and specificity for the fungal-specific enzyme Rtt109 are highly desirable attributes for a new antifungal drug. However, critical data on its whole-cell antifungal activity and mammalian cell cytotoxicity are currently lacking. Future research should focus on:

-

Determining the MIC values of this compound and its analogs against a broad panel of clinically relevant fungal pathogens.

-

Assessing the cytotoxicity of these compounds against various mammalian cell lines to establish a therapeutic index.

-

Optimizing the lead compound through medicinal chemistry to improve its pharmacological properties, including solubility, bioavailability, and in vivo efficacy.

-

Investigating the potential for synergy with existing antifungal agents.

The in-depth understanding of Rtt109's function and the availability of potent inhibitors like this compound provide a solid foundation for the development of the next generation of antifungal drugs to combat the growing threat of fungal infections.

References

- 1. A small molecule inhibitor of fungal histone acetyltransferase Rtt109 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone acetyltransferase Rtt109 is required for Candida albicans pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Histone Acetyltransferase Rtt109 Structure and Function: how many chaperones does it take? - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Uncompetitive Inhibition of Rtt109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the uncompetitive inhibition of Rtt109, a fungal-specific histone acetyltransferase (HAT). Rtt109 is a validated target for antifungal drug development due to its critical role in fungal genome stability and pathogenesis, and its absence in humans.[1] Understanding the nuances of its inhibition is paramount for the development of novel therapeutic agents. This document details the kinetic properties of Rtt109, the mechanism of its activation, protocols for assaying its activity and inhibition, and a workflow for inhibitor screening.

Rtt109: A Chaperone-Dependent Histone Acetyltransferase

Rtt109 is responsible for the acetylation of several lysine (B10760008) residues on histone H3, primarily H3K9, H3K27, and H3K56.[2] Its catalytic activity is uniquely dependent on its association with one of two histone chaperones: Vps75 or Asf1.[2] These chaperones not only enhance the enzymatic activity of Rtt109 by approximately 100-fold but also modulate its substrate specificity.[2]

-

Rtt109-Vps75 Complex: This complex preferentially acetylates H3K9 and H3K27. Vps75 forms a stable, tight complex with Rtt109.[2]

-

Rtt109-Asf1 Interaction: This interaction directs Rtt109 to acetylate H3K56. The association between Rtt109 and Asf1 is more transient.[2]

Auto-acetylation of Rtt109 at lysine 290 is an essential step for its catalytic activity and is not influenced by the presence of Vps75.[2]

Signaling Pathway for Rtt109 Activation and Histone Acetylation

The activation of Rtt109 and subsequent histone acetylation is a multi-step process involving chaperone binding and substrate recognition. The following diagram illustrates the distinct pathways for H3K9/K27 and H3K56 acetylation.

Uncompetitive Inhibition of Rtt109

A high-throughput screen of over 300,000 compounds identified a specific small molecule inhibitor of Rtt109, referred to as "compound 1".[1] This compound exhibits a tight-binding, uncompetitive mechanism of inhibition.[1] This means the inhibitor binds to the enzyme-substrate complex, but not to the free enzyme. Uncompetitive inhibition is characterized by a decrease in both Vmax and Km.

Quantitative Data for Rtt109 Inhibition

The following table summarizes the key quantitative data for the uncompetitive inhibition of Rtt109 by compound 1.

| Inhibitor | Target Complex | IC50 | Ki | Inhibition Type | Reference |

| Compound 1 | Rtt109-Vps75 | 56 nM | Not Reported | Uncompetitive | [1] |

Note on Ki Determination: While a specific Ki value for compound 1 has not been reported, it can be determined experimentally. For uncompetitive inhibition, the relationship between IC50 and Ki is given by the equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

Mechanism of Uncompetitive Inhibition

The following diagram illustrates the mechanism of uncompetitive inhibition.

References

Exploring the Epigenetics of Fungal Pathogens: A Technical Guide to Rtt109 Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Novel antifungal strategies are urgently needed, and targeting the epigenetic machinery of these organisms presents a promising avenue for therapeutic intervention. This technical guide delves into the role of the histone acetyltransferase Rtt109 in fungal pathogenesis and the exploration of its specific inhibitor, "Rtt109 inhibitor 1" (also referred to as "compound 1"), as a potential antifungal lead compound.

Rtt109 is a fungal-specific histone acetyltransferase (HAT) that plays a critical role in maintaining genome stability, particularly in response to DNA damage.[1][2][3][4] It is the sole enzyme responsible for the acetylation of histone H3 at lysine (B10760008) 56 (H3K56), a crucial modification for nucleosome assembly and DNA replication-coupled repair.[5][6] Rtt109 also acetylates other histone H3 lysines, such as K9 and K27, with its substrate specificity being directed by its interaction with histone chaperones Asf1 and Vps75.[6] The absence of a close Rtt109 homolog in humans makes it an attractive target for the development of fungal-specific inhibitors with potentially minimal host toxicity.[1][7]

This guide provides a comprehensive overview of the current knowledge on Rtt109 and its inhibitor, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Data Presentation

In Vitro Efficacy of this compound

This compound has been identified as a potent and specific inhibitor of Rtt109. The following table summarizes its in vitro activity against the Rtt109-Vps75 complex.

| Inhibitor | Target | Assay Type | IC50 (nM) | Inhibition Mechanism | Reference |

| This compound | Rtt109-Vps75 complex | In vitro HAT assay | ~56 | Tight-binding, uncompetitive | [5] |

Note: While potent in vitro, this compound did not exhibit in vivo activity in initial studies with Candida albicans and Saccharomyces cerevisiae.[5] This lack of cellular activity may be attributed to factors such as fungal multidrug efflux pumps or rapid metabolic inactivation of the compound.[5] Further medicinal chemistry efforts are required to develop analogs with improved in vivo efficacy.

Phenotypic Effects of Rtt109 Deletion in Fungal Pathogens

The critical role of Rtt109 in fungal survival and virulence is highlighted by the phenotypes observed in deletion mutants. The following table summarizes the increased sensitivity of various fungal pathogens lacking Rtt109 to genotoxic agents.

| Fungal Pathogen | Genotoxic Agent | Phenotype of Δrtt109 Mutant | Reference |

| Candida albicans | Camptothecin (CPT) | Hypersensitive | [1][7] |

| Candida albicans | Methyl Methanesulfonate (MMS) | Hypersensitive | [1][7] |

| Candida albicans | Hydrogen Peroxide (H₂O₂) | Hypersensitive | [1][7] |

| Aspergillus fumigatus | Methyl Methanesulfonate (MMS) | Hypersensitive | [8] |

| Aspergillus fumigatus | Hydroxyurea (HU) | Hypersensitive | [8] |

| Magnaporthe oryzae | Genotoxic agents | Hypersensitive | [2] |

Experimental Protocols

Histone Acetyltransferase (HAT) Assay

This protocol is designed to assess the in vitro activity of Rtt109 and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant Rtt109 and histone chaperone (Vps75 or Asf1)

-

Histone H3 substrate (full-length protein or peptide)

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

This compound (or other test compounds)

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Detection reagent (e.g., anti-H3K56ac antibody for ELISA or Western blot, or a fluorescent CoA detection reagent)

Procedure:

-

Prepare a reaction mixture containing HAT assay buffer, recombinant Rtt109, and the histone chaperone.

-

Add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the histone H3 substrate and Acetyl-CoA.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Detect the level of histone acetylation using an appropriate method:

-

ELISA: Coat a microplate with the histone substrate, perform the HAT reaction in the wells, and detect the acetylated product using a specific primary antibody (e.g., anti-H3K56ac) and a secondary antibody conjugated to a detectable enzyme.

-

Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the acetylated histone mark.

-

Fluorescent Detection: Utilize a kit that measures the production of Coenzyme A, a byproduct of the HAT reaction, using a fluorescent probe.

-

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay in Fungi

This protocol allows for the in vivo assessment of histone acetylation at specific genomic loci in fungal cells treated with an Rtt109 inhibitor.

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

This compound

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibody specific for the histone modification of interest (e.g., anti-H3K56ac)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR analysis of target and control genomic regions

Procedure:

-

Grow fungal cells to the desired density and treat with this compound or a vehicle control for a specified time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and wash the cells.

-

Lyse the cells to release the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Immunoprecipitate the chromatin by incubating with an antibody against the target histone modification (e.g., H3K56ac).

-

Capture the antibody-chromatin complexes using protein A/G beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the cross-links by heating in the presence of proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers for target gene promoters and control regions.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of an Rtt109 inhibitor against fungal pathogens.

Materials:

-

Fungal isolate

-

Standardized growth medium (e.g., RPMI-1640)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the inhibitor in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal isolate according to established protocols (e.g., CLSI guidelines).

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include a positive control (no inhibitor) and a negative control (no inoculum).

-

Incubate the plates at the appropriate temperature and for the recommended duration for the specific fungal species.

-

Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the inhibitor that causes a significant inhibition of fungal growth compared to the positive control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Rtt109 activation by chaperones and its role in genome stability.

References

- 1. Histone acetyltransferase Rtt109 is required for Candida albicans pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Histone acetyltransferase Rtt109 is required for Candida albicans pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The fungal-specific histone acetyltransferase Rtt109 regulates development, DNA damage response, and virulence in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small molecule inhibitor of fungal histone acetyltransferase Rtt109 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding Histone Acetyltransferase Rtt109 Structure and Function: how many chaperones does it take? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Functional analysis of chromatin-associated proteins in Sordaria macrospora reveals similar roles for RTT109 and ASF1 in development and DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rtt109 Inhibitor 1 In Vitro Histone Acetyltransferase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rtt109 is a fungal-specific histone acetyltransferase (HAT) that plays a crucial role in maintaining genomic integrity through the acetylation of histone H3 at multiple lysine (B10760008) residues, including K9, K27, and K56.[1] Its activity is critical for replication- and repair-coupled nucleosome assembly.[1] Unlike many other HATs, Rtt109 requires activation by histone chaperones, primarily Vps75 or Asf1, which also influence its substrate specificity.[1][2] The absence of a close homolog in humans makes Rtt109 an attractive target for the development of novel antifungal therapeutics.[2][3] These application notes provide a detailed protocol for an in vitro histone acetyltransferase assay to screen for and characterize inhibitors of Rtt109, such as the identified "Rtt109 inhibitor 1".

Signaling Pathway and Mechanism of Action

Rtt109's catalytic activity is tightly regulated by its interaction with histone chaperones. The binding of Vps75 or Asf1 to Rtt109 leads to a significant increase in its acetyltransferase activity.[1] The chaperone-Rtt109 complex then recognizes and binds to its histone substrate, typically a histone H3-H4 dimer or tetramer. In the presence of acetyl-coenzyme A (acetyl-CoA), Rtt109 catalyzes the transfer of an acetyl group from acetyl-CoA to specific lysine residues on the histone H3 tail. This process releases coenzyme A (CoA) as a byproduct. The acetylation of histone H3 by Rtt109 is essential for DNA replication and repair processes.[4][5][6]

Quantitative Data Summary

The following table summarizes the inhibitory activity of a known Rtt109 inhibitor against the Rtt109-Vps75 complex. This data is essential for comparative analysis and for establishing benchmarks in novel inhibitor screening.

| Compound | Target | IC50 (µM) | Assay Method | Reference |

| This compound | Rtt109-Vps75 | < 10 | Fluorometric HTS | [7] |

| Garcinol | Rtt109-Vps75 | Confirmed active | Fluorometric HTS | [3] |

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay for Rtt109 Inhibitors

This protocol is designed for a 384-well plate format suitable for high-throughput screening (HTS) but can be adapted for smaller-scale experiments. The assay measures the production of coenzyme A (CoA), a byproduct of the histone acetylation reaction, using a fluorogenic maleimide (B117702) derivative.

Materials and Reagents:

-

Purified recombinant Rtt109-Vps75 complex

-

Purified recombinant Asf1-H3-H4 complex (substrate)

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

This compound (or test compounds)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100

-

Detection Reagent: ThioGlo1 or other suitable fluorescent maleimide

-

DMSO (for compound dilution)

-

384-well black, flat-bottom plates

Experimental Workflow:

Protocol Steps:

-

Compound Preparation: Prepare serial dilutions of "this compound" or test compounds in DMSO.

-

Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).

-

Enzyme and Substrate Addition: Prepare a master mix of the Rtt109-Vps75 complex and the Asf1-H3-H4 substrate in the assay buffer. A final concentration of approximately 5 nM for Rtt109-Vps75 and 250 nM for Asf1-H3-H4 is a good starting point.[3] Dispense this mix into each well.

-

Pre-incubation: Allow the compounds to pre-incubate with the enzyme and substrate for 15 minutes at 30°C to permit binding.[3]

-

Reaction Initiation: Initiate the HAT reaction by adding acetyl-CoA to each well to a final concentration of 10 µM.[3]

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C. The optimal time should be determined to ensure the reaction is in the linear range.

-

Reaction Termination and Detection: Stop the reaction and detect the generated CoA by adding a detection reagent such as ThioGlo1.

-

Fluorescence Reading: After a brief incubation with the detection reagent (as per the manufacturer's instructions), measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The provided in vitro HAT assay protocol offers a robust and adaptable method for the screening and characterization of Rtt109 inhibitors. By targeting a fungal-specific enzyme, inhibitors discovered through this assay, such as "this compound," hold the potential for development into novel antifungal agents with minimal host toxicity. Careful adherence to the protocol and appropriate data analysis will facilitate the identification of potent and selective Rtt109 inhibitors for further pre-clinical development.

References

- 1. Understanding Histone Acetyltransferase Rtt109 Structure and Function: how many chaperones does it take? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural characterization of the Asf1–Rtt109 interaction and its role in histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Yeast Rtt109 promotes genome stability by acetylating histone H3 on lysine 56 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RTT109 | SGD [yeastgenome.org]

- 6. Rtt109 acetylates histone H3 lysine 56 and functions in DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A small molecule inhibitor of fungal histone acetyltransferase Rtt109 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Novel Rtt109 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rtt109 is a fungal-specific histone acetyltransferase (HAT) that plays a crucial role in the acetylation of histone H3 at lysine (B10760008) 56 (H3K56ac).[1][2][3] This modification is vital for maintaining genomic integrity during DNA replication and repair.[3] Notably, Rtt109 lacks a close sequence homolog in humans, making it an attractive and potentially non-toxic target for the development of novel antifungal agents.[1][2] The histone chaperone proteins Asf1 and Vps75 are known to activate Rtt109.[4][5] Specifically, Asf1 is required for the acetylation of H3K56, while Vps75 can stimulate the acetylation of other lysine residues such as H3K9, H3K23, and H3K27.[4] This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to identify small molecule inhibitors of Rtt109.

Data Presentation

Table 1: Summary of Quantitative Data from Rtt109 HTS Campaigns

| Parameter | Value | Source |

| Primary Screen Compound Library Size | ~225,000 | [1][6] |

| Alternative Screen Compound Library Size | >300,000 | [4] |

| Assay Format | 384-well plate | [1] |

| Alternative Assay Format | 1536-well plate | [4] |

| Primary Hit Rate (3σ cutoff) | 0.7% (1,587 actives) | [2][6] |

| Confirmed Actives IC50 Range | Low micromolar | [1][2] |

| Example Confirmed Inhibitor IC50 | ~56 nM | [4] |

| Average Z' Factor | 0.71 | [1][6] |

Signaling Pathway and Experimental Workflow

Rtt109 Signaling Pathway

The following diagram illustrates the central role of Rtt109 in histone H3 acetylation, highlighting its interaction with histone chaperones and its impact on downstream cellular processes.

Caption: Rtt109 signaling pathway and point of inhibition.

High-Throughput Screening Workflow

The diagram below outlines the key stages of the high-throughput screening process for identifying novel Rtt109 inhibitors.

Caption: High-throughput screening workflow for Rtt109 inhibitors.

Experimental Protocols

Cell-Free Fluorometric High-Throughput Screening Assay for Rtt109 Inhibitors

This protocol is adapted from a previously described HTS assay for Rtt109 inhibitors.[1][6]

Principle:

The assay quantifies the enzymatic activity of the Rtt109-Vps75 complex by measuring the production of Coenzyme A (CoA). The Rtt109-Vps75 complex transfers an acetyl group from acetyl-CoA to the histone H3 substrate within the Asf1-H3-H4 complex, releasing CoA. The free thiol group on CoA then reacts with a sulfhydryl-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM), to produce a fluorescent adduct. The increase in fluorescence is directly proportional to the Rtt109 enzymatic activity.

Materials and Reagents:

-

Purified Rtt109-Vps75 complex

-

Purified Asf1-H3-H4 substrate complex

-

Acetyl-CoA

-

CPM fluorescent probe

-

Assay Buffer (e.g., 10 mM HEPES pH 8.0, 100 mM NaCl, 5 mM BME)

-

DMSO

-

384-well black, flat-bottom plates

-

Compound library

Procedure:

-

Compound Dispensing: Using an automated liquid handler, dispense 15 nL of test compounds (dissolved in DMSO) into the wells of a 384-well plate. For control wells, dispense DMSO only.

-

Enzyme and Substrate Addition:

-

Add 2.5 µL of the Rtt109-Vps75 enzyme complex to all wells except the negative control wells.

-

Add 2.5 µL of the Asf1-H3-H4 substrate complex to all wells except the negative control wells.

-

-

Pre-incubation: Incubate the plate for 15 minutes at 30°C to allow for compound binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of acetyl-CoA to all wells. The final reaction volume should be 15 µL.

-

Enzymatic Reaction: Incubate the plate for 45 minutes at 30°C.

-

Detection:

-

Add 5 µL of CPM probe to all wells.

-

Mix the plate contents for 1 minute.

-

-

Fluorescence Reading: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the CPM probe.

Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

-

Identify primary hits based on a predefined cutoff (e.g., 3 standard deviations from the mean of the control wells).

Counter-Screens and Orthogonal Assays

It is crucial to perform counter-screens to eliminate pan-assay interference compounds (PAINS) and other artifacts.[1][6]

-

Fluorescence Quenching Assay: Screen active compounds in the absence of the enzyme to identify compounds that quench the fluorescence of the CPM probe.

-

Redox Activity Assay: Assess the redox activity of the compounds, as some compounds can interfere with the thiol-reactive probe.[6]

-

Orthogonal Assay: Confirm the activity of hits using a different assay format, such as an ELISA-based assay to directly detect H3K56 acetylation.[4]

Dose-Response and IC50 Determination

For confirmed hits, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

-

Prepare a serial dilution of the hit compounds.

-

Perform the HTS assay as described above with the varying concentrations of the compounds.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Specificity Assays

To ensure the identified inhibitors are specific for Rtt109, test their activity against other related histone acetyltransferases, such as the human p300.[4] This is a critical step in identifying compounds with a favorable safety profile.

References

- 1. A Cell-Free Fluorometric High-Throughput Screen for Inhibitors of Rtt109-Catalyzed Histone Acetylation | PLOS One [journals.plos.org]

- 2. A cell-free fluorometric high-throughput screen for inhibitors of Rtt109-catalyzed histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A small molecule inhibitor of fungal histone acetyltransferase Rtt109 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural characterization of the Asf1–Rtt109 interaction and its role in histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Cell-Based Assay for Efficacy Testing of Rtt109 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rtt109 (Regulator of Ty1 transposition 109) is a histone acetyltransferase (HAT) unique to fungal species.[1] It plays a critical role in maintaining genomic stability by acetylating histone H3 on several lysine (B10760008) residues, most notably lysine 56 (H3K56).[2][3] This acetylation is crucial for replication-coupled nucleosome assembly and the DNA damage response.[1][4] The absence of Rtt109 homologs in humans makes it an attractive target for the development of novel antifungal therapeutics with minimal toxicity.[5]

Rtt109's activity is dependent on its interaction with histone chaperones, primarily Asf1 (Anti-silencing function 1) and Vps75 (Vacuolar protein sorting 75).[6][7] The Rtt109-Asf1 complex is primarily responsible for H3K56 acetylation, a mark essential for resistance to genotoxic agents.[2][6] Loss of Rtt109 function, either by gene deletion or chemical inhibition, renders fungal cells hypersensitive to DNA damaging agents.[3][8] This application note provides a detailed protocol for a cell-based assay to determine the efficacy of Rtt109 inhibitors by measuring both the direct impact on its enzymatic target (H3K56 acetylation) and the resulting cellular phenotype (sensitization to DNA damage).

Signaling Pathway and Inhibition

The primary pathway involves the histone chaperone Asf1 presenting newly synthesized histone H3-H4 dimers to Rtt109. Rtt109 then utilizes acetyl-CoA to transfer an acetyl group to H3K56. This acetylation is vital for the proper assembly of new nucleosomes during DNA replication and repair. An effective Rtt109 inhibitor will block this catalytic step, leading to a decrease in H3K56 acetylation and subsequent impairment of the DNA damage response, resulting in increased genome instability.[1][2]

Experimental Workflow

The overall workflow for testing the efficacy of an Rtt109 inhibitor involves treating yeast cells with the compound, exposing them to a DNA damaging agent, and then assessing the outcomes through two primary methods: Western blotting to quantify the target modification (H3K56ac) and a cell viability assay to measure the functional consequence.

Protocols

Protocol 1: Western Blot Analysis of H3K56 Acetylation

This protocol details the method to quantify the levels of H3K56 acetylation in yeast cells following inhibitor treatment.

Materials:

-

Yeast strain (e.g., BY4741)

-

YPD medium (Yeast extract, Peptone, Dextrose)

-

Rtt109 inhibitor (dissolved in a suitable solvent, e.g., DMSO)

-

Methyl methanesulfonate (B1217627) (MMS)

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

0.5 mm Zirconium oxide beads

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-H3K56ac, Rabbit anti-Histone H3 (loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Inoculate a 5 mL culture of YPD with the yeast strain and grow overnight at 30°C with shaking.

-

The next day, dilute the overnight culture into 10 mL of fresh YPD to an OD₆₀₀ of ~0.2. Grow at 30°C until the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Aliquot the culture into separate tubes. Add the Rtt109 inhibitor at various final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a solvent-only control (e.g., DMSO).

-

Incubate for 1 hour at 30°C.

-

Add MMS to a final concentration of 0.02% to induce DNA damage. Leave one inhibitor-treated and one untreated sample without MMS as controls.

-

Continue incubation for an additional 2 hours at 30°C.

-

-

Protein Extraction:

-

Harvest 1.5 mL of cells from each treatment condition by centrifugation at 5,000 x g for 3 minutes.

-

Wash the cell pellet with 1 mL of ice-cold water.

-

Resuspend the pellet in 200 µL of ice-cold RIPA buffer containing protease inhibitors.

-

Add ~200 µL of 0.5-mm zirconium oxide beads.

-

Lyse the cells by vigorous vortexing or bead beating for 3 cycles of 1 minute on, 1 minute on ice.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (whole-cell extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration and boil in Laemmli sample buffer.

-

Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody against H3K56ac (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply chemiluminescence substrate and image the blot.

-